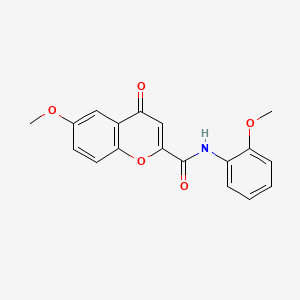

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-11-7-8-15-12(9-11)14(20)10-17(24-15)18(21)19-13-5-3-4-6-16(13)23-2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOHNIIAXGLYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate the activity of receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Chromene Carboxamides

Positional Isomerism: 2-Oxo vs. 4-Oxo Chromene Derivatives

The position of the oxo group on the chromene ring significantly influences molecular interactions. For example:

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () features a 2-oxo chromene core, which alters hydrogen bonding patterns compared to the 4-oxo derivative. The 2-oxo group may enhance π-π stacking interactions with aromatic residues in biological targets.

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, ) incorporates a sulfamoylphenyl group, improving water solubility via hydrogen bonding with the sulfonamide moiety .

Substituent Effects on the Phenyl Ring

- 6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide () introduces chloro and methyl groups on the chromene ring and a sulfamoyl-linked isoxazole on the phenyl ring. These substitutions likely enhance metabolic stability and target specificity .

- 6-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide retains dual methoxy groups, favoring hydrophobic interactions and moderate solubility .

Functional Group Variations in Related Compounds

Quinolinium Carboxamides

describes 6-methoxy-N-substituted quinolinium carboxamides with varying alkyl chain lengths (e.g., -(CH2)7COOH vs. -(CH2)14COOH). Longer chains reduce potency in vitro (e.g., EC50 increases from 52 µM to 34 µM), suggesting steric hindrance or reduced membrane permeability .

Piperazine Derivatives

Compounds like HBK14–HBK19 () feature a piperazine core with phenoxy and methoxyphenyl substituents. While structurally distinct from chromene carboxamides, the shared 2-methoxyphenyl group highlights its role in modulating serotonin receptor affinity .

Biological Activity

6-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of chromone, has garnered interest due to its potential biological activities, particularly in the fields of cancer research, anti-inflammatory properties, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the amidation reaction between 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid and 2-methoxyaniline. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For instance, compounds similar to 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have shown promising results against breast cancer (MDA-MB-231), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The XTT cell viability assay demonstrated significant inhibition of cell proliferation compared to standard chemotherapeutic agents such as etoposide and camptothecin .

| Cell Line | IC50 (μM) | Control |

|---|---|---|

| MDA-MB-231 | 15.4 | Etoposide (10) |

| A549 | 18.7 | Camptothecin (5) |

| MIA PaCa-2 | 12.3 | Etoposide (10) |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. In vitro studies indicated that derivatives with similar structures effectively reduced the production of pro-inflammatory cytokines in activated macrophages .

The mechanism by which 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with active sites of enzymes like COX and LOX, leading to decreased inflammatory mediators.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

- Reactive Oxygen Species Modulation : The compound may alter oxidative stress levels within cells, enhancing cytotoxic effects against tumor cells while protecting normal cells .

Case Studies

Several case studies highlight the efficacy of chromone derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of chromone derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells, suggesting structural modifications can significantly impact biological activity .

- Inflammatory Disease Models : In animal models of arthritis, administration of chromone derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Q. What are the established synthetic routes for 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. A common approach involves:

Chromene core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions. For example, describes refluxing with phosphoryl oxychloride (POCl₃) to form the chromene backbone .

Carboxamide functionalization : Coupling the chromene intermediate with 2-methoxyaniline via amidation. This may require coupling agents like EDCI/HOBt or Schotten-Baumann conditions.

- Optimization : Reaction temperature (e.g., 130°C for cyclization ), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Lewis acids for regioselectivity) are critical. Purification via silica gel column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are routinely employed for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm ). 2D NMR (COSY, HMBC) resolves coupling ambiguities.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Antimicrobial screening : Agar dilution or microbroth dilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant enzymes .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Below -20°C in airtight, light-resistant containers to prevent degradation .

- Safety protocols : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

- Methodological Answer :

- Orthogonal validation : Combine X-ray crystallography (definitive structural data ) with 2D NMR (e.g., NOESY for spatial proximity) .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and compare with experimental data .

- Dynamic effects : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) .

Q. What strategies improve synthetic yield and regioselectivity in chromene-carboxamide derivatives?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 15–20% .

- Catalyst screening : Use of p-toluenesulfonic acid (PTSA) or CeCl₃ enhances cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor amide bond formation over side reactions .

Q. How do substituents on the chromene core influence biological activity?

- Methodological Answer :

- SAR studies :

| Substituent Position | Activity Trend | Example Reference |

|---|---|---|

| 6-Methoxy | ↑ Anticancer | |

| 2-Methoxyphenylamide | ↑ Solubility |

- Computational docking : AutoDock Vina predicts binding affinity to target proteins (e.g., tubulin or DNA topoisomerase) .

Q. What advanced techniques characterize intermolecular interactions in solid-state structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.